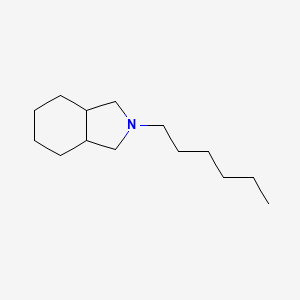

2-Hexyloctahydro-1h-isoindole

Description

Historical Context of Isoindole Chemistry Evolution

The journey of isoindole chemistry began with the investigation of the dye indigo (B80030) in the 19th century. nih.gov Adolf von Baeyer's work in 1866, reducing oxindole (B195798) to indole, laid the groundwork for understanding these heterocyclic systems. nih.gov The parent isoindole, being inherently unstable, was not prepared until much later via flash vacuum pyrolysis of an N-substituted isoindoline (B1297411). mdpi.com The development of synthetic methods for isoindoline, the reduced form of isoindole, and its derivatives, such as phthalimide (B116566), has been crucial for the advancement of the field. beilstein-journals.orgmdpi.com The infamous history of thalidomide, a phthalimide derivative, in the mid-20th century spurred intense research into the biological activities of isoindole-containing compounds, leading to the development of important drugs like lenalidomide (B1683929) and pomalidomide. beilstein-journals.orgmdpi.com

Significance of the Octahydro-1H-isoindole Scaffold in Organic Synthesis

The octahydro-1H-isoindole scaffold, also known as cis-8-Azabicyclo[4.3.0]nonane, is a valuable building block in organic synthesis. google.com Its rigid bicyclic structure offers stereochemical control, which is highly desirable in the synthesis of complex molecules, including bioactive alkaloids and pharmaceutical intermediates. google.com The synthesis of this scaffold often involves the catalytic hydrogenation of isoindole or its derivatives, such as phthalic anhydride, to achieve the saturated bicyclic framework. nih.gov The resulting saturated amine can be further functionalized at the nitrogen atom, allowing for the introduction of a wide variety of substituents to modulate the compound's physicochemical and biological properties.

Current Research Landscape and Gaps in 2-Hexyloctahydro-1H-isoindole Studies

The current research on octahydro-1H-isoindole derivatives is vibrant, with numerous studies exploring their potential in medicinal chemistry. mdpi.comnih.govontosight.ai N-substituted derivatives, in particular, have been investigated for a range of biological activities. mdpi.com However, a thorough review of the scientific literature reveals a significant gap in the specific study of 2-Hexyloctahydro-1H-isoindole . While patents may list a hexyl group as a possible substituent on the isoindoline ring, dedicated research detailing its synthesis, characterization, and biological evaluation is conspicuously absent. google.com This lack of data prevents a clear understanding of how the hexyl chain influences the properties of the octahydro-1H-isoindole core.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive overview of the chemical context of 2-Hexyloctahydro-1H-isoindole by examining its parent scaffold. The scope is strictly limited to the following:

A historical overview of isoindole chemistry.

The synthetic utility of the octahydro-1H-isoindole framework.

An assessment of the current research landscape, highlighting the lack of specific studies on 2-Hexyloctahydro-1H-isoindole.

This research outline aims to collate existing knowledge on related structures to build a foundational understanding and to underscore the need for future research into this specific, under-explored compound.

Interactive Data Tables

Below are data tables for the parent compound, Octahydro-1H-isoindole, providing a baseline for the physicochemical properties of this class of compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H15N | google.com |

| Molecular Weight | 125.21 g/mol | google.com |

| Appearance | Clear to pale yellow liquid | google.com |

| Boiling Point | 180–185°C (estimated) | google.com |

| Density | ~0.95 g/cm³ at 25°C | google.com |

Structure

3D Structure

Properties

CAS No. |

6634-24-8 |

|---|---|

Molecular Formula |

C14H27N |

Molecular Weight |

209.37 g/mol |

IUPAC Name |

2-hexyl-1,3,3a,4,5,6,7,7a-octahydroisoindole |

InChI |

InChI=1S/C14H27N/c1-2-3-4-7-10-15-11-13-8-5-6-9-14(13)12-15/h13-14H,2-12H2,1H3 |

InChI Key |

VIYGLKATUIGCMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CC2CCCCC2C1 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 2 Hexyloctahydro 1h Isoindole

Retrosynthetic Strategies for 2-Hexyloctahydro-1H-isoindole

The design of a synthetic route to 2-hexyloctahydro-1H-isoindole begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Stereoselective Approaches to Saturated Heterocyclic Systems

A primary consideration in the synthesis of the octahydro-1H-isoindole core is the control of stereochemistry at the two bridgehead carbons. Stereoselective synthesis is crucial for producing a single, desired stereoisomer, which is often essential for its biological activity. nih.gov Methodologies that establish the relative stereochemistry of these centers early in the synthesis are highly desirable. One powerful approach is the use of diastereoselective reactions, such as the Diels-Alder reaction, to form the carbocyclic ring with a defined stereochemical outcome. beilstein-journals.orgnih.gov Subsequent transformations can then be performed to construct the pyrrolidine (B122466) ring while retaining the established stereochemistry.

Furthermore, enantioselective approaches can be employed to produce a single enantiomer of the target compound. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of materials. nih.gov For instance, a chiral phosphoric acid can catalyze an asymmetric dearomative cycloaddition to create a chiral cyclazine core, which can be a precursor to saturated heterocyclic systems.

Convergent and Divergent Synthetic Pathways

The synthesis of 2-hexyloctahydro-1H-isoindole can be approached through either a convergent or a divergent strategy.

A convergent synthesis involves the independent synthesis of two or more complex fragments of the target molecule, which are then joined together in the final stages of the synthesis. For 2-hexyloctahydro-1H-isoindole, a convergent approach might involve the synthesis of a pre-functionalized cyclohexane (B81311) derivative and a separate pyrrolidine precursor, followed by their condensation to form the bicyclic system. This approach is often more efficient for complex molecules as it allows for the parallel synthesis of key fragments.

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of related compounds. acs.org In the context of 2-hexyloctahydro-1H-isoindole, a divergent approach could start with the synthesis of the parent octahydro-1H-isoindole. This common intermediate could then be subjected to various alkylation reactions to introduce the hexyl group and other potential substituents on the nitrogen atom, allowing for the creation of a range of N-substituted derivatives.

Precursor Design and Synthesis for the Octahydro-1H-isoindole Core

The heart of the synthesis lies in the construction of the bicyclic octahydro-1H-isoindole core. This requires careful planning of the precursor molecules and the cyclization strategies employed.

Cyclization Reactions in the Formation of the Isoindole Ring System

Several cyclization strategies can be employed to construct the isoindole ring system. A prominent and effective method is the Diels-Alder reaction . beilstein-journals.orgnih.govacs.org This [4+2] cycloaddition can be used to form the six-membered ring of the isoindole system with high stereocontrol. For instance, the reaction of a pyrrole-based diene with a suitable dienophile can generate the bicyclic core, which can then be further elaborated. beilstein-journals.orgnih.gov A retro-Diels-Alder reaction can also be utilized to generate a transient isoindole species. rsc.orgrsc.org

Intramolecular cyclization reactions offer another powerful route to the isoindole framework. nih.govmdpi.comrsc.orgrsc.org These reactions can involve the formation of either the five-membered or the six-membered ring. For example, a suitably substituted acyclic precursor containing both the necessary nitrogen and the functionalities for ring closure can be induced to cyclize, often with the aid of a catalyst. A domino reaction combining an aza-Piancatelli rearrangement and an intramolecular Diels-Alder reaction has been shown to be effective in constructing a related polycyclic aza-framework. nih.gov

Functionalization of the Nitrogen Atom with Hexyl Substituents

Once the octahydro-1H-isoindole core is synthesized, the final step is the introduction of the hexyl group onto the nitrogen atom. This is typically achieved through N-alkylation . Since octahydro-1H-isoindole is a secondary amine, it can be readily alkylated using a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane) in the presence of a base. libretexts.orglibretexts.org The base is necessary to neutralize the hydrohalic acid that is formed as a byproduct of the reaction. libretexts.orglibretexts.org

Alternatively, reductive amination provides a valuable method for this transformation. This would involve reacting the octahydro-1H-isoindole with hexanal (B45976) in the presence of a reducing agent. This method is often preferred as it can be more selective and avoid over-alkylation.

Selective N-alkylation can also be achieved using nitriles under hydrogenation conditions, which can provide a facile route to secondary amines. rsc.org

Catalytic Hydrogenation and Reductive Methodologies for Ring Saturation

In many synthetic routes to octahydro-1H-isoindole, the initial product is an unsaturated or partially saturated isoindole derivative, such as an isoindoline (B1297411) or a tetrahydroisoindole. nih.govnih.govwikipedia.org The final step to obtain the fully saturated octahydro-1H-isoindole is the reduction of the remaining double bonds.

Catalytic hydrogenation is the most common and efficient method for this transformation. This involves treating the unsaturated precursor with hydrogen gas in the presence of a metal catalyst. nih.gov Commonly used catalysts include platinum on carbon (Pt/C), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). rsc.orgyoutube.com The choice of catalyst and reaction conditions (temperature, pressure) can be critical to achieve complete saturation without causing undesired side reactions. For instance, palladium-catalyzed formate (B1220265) reduction has been used to reduce substituted isoindolines to 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov The complete saturation to the octahydro system would require further reduction.

Modern Reaction Conditions and Sustainable Chemical Synthesis Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. The synthesis of 2-Hexyloctahydro-1H-isoindole can benefit from these modern approaches.

Performing reactions in the absence of organic solvents or in aqueous media offers significant environmental benefits. The N-alkylation of octahydro-1H-isoindole with a hexyl halide or the reductive amination with hexanal are key steps that can be adapted to these conditions.

Solvent-free N-alkylation can be achieved by heating a mixture of the secondary amine, the alkylating agent, and a solid-supported base. researchgate.net This approach simplifies work-up procedures and reduces solvent waste. Similarly, reductive amination reactions have been successfully carried out in water, which is a benign and abundant solvent. nih.gov The use of water as a solvent can also be beneficial in microwave-assisted syntheses of nitrogen-containing heterocycles. nih.gov

Table 2: Comparison of Reaction Conditions for N-Alkylation

| Method | Solvent | Temperature | Reaction Time | Yield |

| Conventional Heating | Acetonitrile | Reflux | 12-24 h | Moderate to Good |

| Solvent-Free | None | 80-100 °C | 1-3 h | Good to Excellent |

| Aqueous Media | Water | 50-80 °C | 4-8 h | Moderate to Good |

This table provides a general comparison for N-alkylation reactions of secondary amines and is indicative of potential conditions for the synthesis of 2-Hexyloctahydro-1H-isoindole.

Microwave and ultrasound irradiation are powerful tools for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.comunina.itorganic-chemistry.org

Microwave-assisted N-alkylation of secondary amines has been shown to be highly efficient. nih.gov The direct heating of the reaction mixture by microwaves can lead to rapid reaction rates and cleaner product formation. For the synthesis of 2-Hexyloctahydro-1H-isoindole, a mixture of octahydro-1H-isoindole, a hexyl halide, and a suitable base in a minimal amount of a high-boiling polar solvent can be irradiated with microwaves to afford the desired product.

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. researchgate.netnih.govmdpi.comresearchgate.net This method can be particularly effective for heterogeneous reactions, such as those involving solid-supported reagents or catalysts. The N-alkylation of octahydro-1H-isoindole could be efficiently carried out under ultrasonic irradiation, potentially at lower temperatures and with shorter reaction times than conventional methods.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and ease of scalability. organic-chemistry.org The synthesis of heterocyclic compounds is an area where flow chemistry has seen significant application.

Comprehensive Structural Elucidation and Stereochemical Characterization of 2 Hexyloctahydro 1h Isoindole

Advanced Spectroscopic Techniques for Saturated Nitrogen Heterocycles

The structural complexity of 2-Hexyloctahydro-1H-isoindole, which includes a fused ring system and multiple chiral centers, necessitates the use of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, three-dimensional arrangement, and dynamic behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-Hexyloctahydro-1H-isoindole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of proton (¹H) and carbon (¹³C) signals.

Given the saturated nature of the octahydroisoindole (B159102) core and the flexible hexyl chain, the ¹H NMR spectrum is expected to exhibit significant signal overlap in the aliphatic region (typically 1.0-3.5 ppm). hw.ac.uk The protons on the hexyl chain would appear as a triplet for the terminal methyl group, and a series of multiplets for the methylene (B1212753) groups. The protons of the octahydroisoindole ring system would present as complex multiplets due to spin-spin coupling and stereochemical differences. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and resonate at a lower field.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The hexyl group would show six distinct signals, while the octahydroisoindole core would add several more, with the carbons directly bonded to the nitrogen appearing at a lower field (typically 40-60 ppm). ipb.pt

To overcome the limitations of 1D NMR, particularly the signal overlap, 2D-NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the molecule. This would allow for the tracing of the connectivity within the hexyl chain and within the fused ring system, identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached protons, which are identified through the COSY experiment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for establishing the connection between the hexyl group and the nitrogen atom of the octahydroisoindole ring by observing correlations between the protons on the first methylene group of the hexyl chain and the carbons of the isoindole core adjacent to the nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a key technique for determining the stereochemistry of the molecule. It detects protons that are close in space, providing information about the relative configuration of the substituents on the chiral centers of the octahydroisoindole ring. For instance, NOE cross-peaks would help to establish the cis or trans fusion of the two rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Hexyloctahydro-1H-isoindole Disclaimer: The following data is predicted based on analogous structures and general NMR principles, as experimental data for this specific compound is not publicly available.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂-(CH₂)₄-CH₃ | 2.5 - 2.8 | 55 - 60 |

| N-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.4 - 1.7 | 28 - 32 |

| N-(CH₂)₂-CH₂ -(CH₂)₂-CH₃ | 1.2 - 1.5 | 26 - 30 |

| N-(CH₂)₃-CH₂ -CH₂-CH₃ | 1.2 - 1.5 | 25 - 29 |

| N-(CH₂)₄-CH₂ -CH₃ | 1.2 - 1.5 | 22 - 26 |

| N-(CH₂)₅-CH₃ | 0.8 - 1.0 | 13 - 15 |

| Isoindole Ring CH-N | 2.8 - 3.2 | 60 - 65 |

| Isoindole Ring CH₂ | 1.3 - 2.0 | 25 - 35 |

| Isoindole Ring CH (bridgehead) | 2.0 - 2.5 | 35 - 45 |

While solution NMR provides information about the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation adopted in the crystalline state. nih.gov For a flexible molecule like 2-Hexyloctahydro-1H-isoindole, ssNMR can reveal details about the packing of the molecules in the crystal lattice and the preferred conformation of the hexyl chain and the fused ring system, which might differ from that in solution. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, creating a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of 2-Hexyloctahydro-1H-isoindole would be dominated by absorptions corresponding to C-H and C-N bond vibrations. Strong C-H stretching vibrations from the numerous aliphatic CH₂ and CH₃ groups would be expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely appear in the 1000-1250 cm⁻¹ region. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the N-substitution.

Raman Spectroscopy: Raman spectroscopy would also show the C-H and C-N vibrations. It can be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for 2-Hexyloctahydro-1H-isoindole Disclaimer: The following data is predicted based on analogous structures and general spectroscopic principles, as experimental data for this specific compound is not publicly available.

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) |

| CH₂ bend | 1450-1470 (medium) | 1450-1470 (medium) |

| CH₃ bend | 1370-1380 (medium) | 1370-1380 (medium) |

| C-N stretch (tertiary amine) | 1000-1250 (medium-weak) | 1000-1250 (weak) |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

2-Hexyloctahydro-1H-isoindole possesses multiple chiral centers, meaning it can exist as different enantiomers and diastereomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of a chiral molecule. nih.govrsc.org These methods measure the differential absorption or rotation of left and right circularly polarized light. By comparing the experimental ECD or ORD spectrum with theoretical spectra calculated for different possible stereoisomers, the absolute configuration of the molecule can be assigned. The stereochemical and chiroptical properties of such compounds are of significant interest. rsc.org

Mass Spectrometry-Based Characterization Methods

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For 2-Hexyloctahydro-1H-isoindole, an electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of a tertiary amine. A common fragmentation pathway is the α-cleavage, where the bond between the nitrogen and an adjacent carbon is broken. This would lead to the formation of a stable iminium ion. For instance, cleavage of the hexyl group at the C-N bond would result in a fragment corresponding to the octahydro-1H-isoindole cation and a hexyl radical. Alternatively, cleavage within the ring system could also occur. The presence of N-oxides can be distinguished from hydroxylated compounds in mass spectrometry. nih.gov

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are softer ionization techniques that would likely produce a prominent protonated molecular ion ([M+H]⁺), confirming the molecular weight with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion would provide further structural information by inducing fragmentation and analyzing the resulting daughter ions.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Hexyloctahydro-1H-isoindole Disclaimer: The following data is predicted based on analogous structures and general mass spectrometric principles, as experimental data for this specific compound is not publicly available.

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 223 | [C₁₄H₂₉N]⁺ | Molecular Ion ([M]⁺) |

| 224 | [C₁₄H₃₀N]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 138 | [C₉H₁₆N]⁺ | Loss of a pentyl radical from the hexyl chain |

| 124 | [C₈H₁₄N]⁺ | Loss of a hexyl radical |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

There is no publicly available High-Resolution Mass Spectrometry (HRMS) data for 2-Hexyloctahydro-1H-isoindole. Such analysis would be crucial for confirming its elemental composition by providing a highly accurate mass measurement, allowing for the determination of its precise molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Detailed Tandem Mass Spectrometry (MS/MS) studies on 2-Hexyloctahydro-1H-isoindole have not been reported. This technique would involve the isolation and fragmentation of the parent ion to elucidate the structure of the molecule by analyzing the resulting fragment ions. This would provide valuable insights into the connectivity of the hexyl group and the octahydro-1H-isoindole core.

X-ray Crystallography for Solid-State Architecture Analysis

The solid-state architecture of 2-Hexyloctahydro-1H-isoindole has not been investigated using X-ray crystallography according to available scientific literature.

Single Crystal X-ray Diffraction for Precise Bond Parameters and Stereochemistry

No single crystal X-ray diffraction data for 2-Hexyloctahydro-1H-isoindole has been published. This powerful technique would be essential for unambiguously determining the three-dimensional arrangement of atoms, bond lengths, bond angles, and the absolute stereochemistry of its chiral centers.

Powder X-ray Diffraction for Crystalline Phase and Polymorphism Studies

There are no published powder X-ray diffraction (PXRD) patterns for 2-Hexyloctahydro-1H-isoindole. PXRD is a key method for analyzing the crystalline form of a compound and identifying any potential polymorphs, which can have different physical properties.

Chromatographic and Separation Science Contributions to Purity and Isomer Analysis

Specific chromatographic methods for the analysis of 2-Hexyloctahydro-1H-isoindole are not described in the scientific literature.

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

No studies utilizing chiral chromatography for the separation and analysis of the enantiomers of 2-Hexyloctahydro-1H-isoindole have been found. Due to the presence of stereocenters in the octahydro-1H-isoindole ring system, this compound is chiral. Chiral chromatography would be the definitive method for separating the enantiomers and determining the enantiomeric purity of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Constituent Profiling

A comprehensive review of scientific literature and chemical databases did not yield specific research data on the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Hexyloctahydro-1H-isoindole. Consequently, detailed research findings, including data tables on retention times, mass spectral fragmentation patterns, and the profiling of volatile constituents for this particular compound, are not available in the public domain.

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of purity assessment, GC-MS can detect and identify impurities, even at trace levels. For volatile constituent profiling, this method is instrumental in identifying the volatile and semi-volatile compounds present in a sample. nih.govnih.gov

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated into its components based on their physicochemical properties as they travel through a capillary column. researchgate.net These separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. youtube.comlibretexts.org This spectrum acts as a molecular fingerprint, allowing for the identification of the compounds by comparing the fragmentation pattern to spectral libraries. savemyexams.com

While specific experimental data for 2-Hexyloctahydro-1H-isoindole is unavailable, the general principles of GC-MS analysis would apply. The purity of a sample of 2-Hexyloctahydro-1H-isoindole could be determined by the presence of a single major peak in the chromatogram, with any additional peaks indicating the presence of impurities. The identification of these impurities would be achieved through the analysis of their respective mass spectra.

Similarly, the profiling of volatile constituents would involve the identification of all detectable compounds in the sample, which could include residual solvents from synthesis, degradation products, or other related volatile substances. nih.govresearchgate.net The analysis of volatile organic compounds is a common application of GC-MS in various fields, from environmental analysis to the study of essential oils and food chemistry. mdpi.comnih.govnih.gov

Given the absence of specific studies on 2-Hexyloctahydro-1H-isoindole, any discussion of its GC-MS analysis remains theoretical. Further empirical research is required to establish its characteristic retention time, mass spectral fragmentation patterns, and to profile its potential volatile constituents.

Theoretical and Computational Chemistry Investigations of 2 Hexyloctahydro 1h Isoindole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic properties of a molecule.

Density Functional Theory (DFT) would be a primary method to investigate 2-Hexyloctahydro-1H-isoindole. The process would begin with geometry optimization, where the molecule's three-dimensional structure is computationally determined to find its most stable arrangement (lowest energy state). Various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to find a combination that accurately represents the system. Once the optimized geometry is obtained, further calculations could predict spectroscopic properties such as:

Infrared (IR) spectra: By calculating vibrational frequencies, a theoretical IR spectrum can be generated. This would help in identifying characteristic vibrational modes associated with the isoindole ring and the hexyl chain.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts for ¹H and ¹³C atoms could be calculated and compared to potential experimental data to confirm the molecular structure.

Beyond DFT, other methods could provide further insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for electronic properties at a greater computational cost. These methods could be used to refine the understanding of the molecule's electron correlation effects.

Semi-empirical methods, being less computationally demanding, could be employed to study larger systems or to perform preliminary screenings of reactivity. These methods could be used to calculate properties like ionization potential, electron affinity, and to map out the molecular electrostatic potential, which indicates regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexyl chain and the puckering of the octahydroisoindole (B159102) ring system suggest a complex conformational landscape.

A systematic conformational search would be necessary to identify the various stable conformers of 2-Hexyloctahydro-1H-isoindole. This would involve rotating the single bonds of the hexyl chain and exploring the different puckering conformations of the saturated rings. The energies of these conformers would then be calculated using quantum mechanical methods to identify the global energy minimum and other low-energy isomers. This information is crucial for understanding the molecule's behavior, as its observed properties are often a population-weighted average of its different conformations.

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of 2-Hexyloctahydro-1H-isoindole over time. By simulating the motion of the atoms, MD can provide insights into conformational changes, intramolecular interactions, and the flexibility of the molecule.

Furthermore, MD simulations are invaluable for studying the effect of different solvents on the molecule's structure and behavior. By explicitly including solvent molecules in the simulation box, one can observe how the solute-solvent interactions influence the conformational preferences and dynamics of 2-Hexyloctahydro-1H-isoindole.

Computational Prediction of Spectroscopic Parameters and Benchmarking with Experimental Data

A key aspect of computational chemistry is the validation of theoretical models against experimental data. In a hypothetical research scenario, the computationally predicted spectroscopic parameters (IR, NMR) for 2-Hexyloctahydro-1H-isoindole would be compared against experimentally measured spectra. A strong correlation between the predicted and experimental data would validate the chosen computational methods and provide confidence in the other theoretical predictions made about the molecule's properties and reactivity. Discrepancies, on the other hand, would prompt a refinement of the computational models.

Simulated NMR Chemical Shifts and Coupling Constants

There are no published studies presenting simulated ¹H or ¹³C NMR chemical shifts and coupling constants for 2-Hexyloctahydro-1H-isoindole. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict these parameters, which are invaluable for the structural elucidation of novel compounds. However, such calculations for this specific molecule have not been reported in the accessible literature.

Predicted Vibrational Spectra and Electronic Transitions

Similarly, there is a lack of information regarding the predicted vibrational spectra (infrared and Raman) and electronic transitions (UV-Vis) for 2-Hexyloctahydro-1H-isoindole. Theoretical calculations of these properties provide insight into the molecule's vibrational modes and electronic structure. The absence of such data precludes a detailed discussion of its spectroscopic characteristics from a computational standpoint.

Computational Studies on Reaction Mechanisms and Energetic Pathways

Computational studies are instrumental in elucidating reaction mechanisms, identifying transition states, and determining the energetic pathways of chemical transformations. sigmaaldrich.comcymitquimica.commolport.comnih.gov However, no computational investigations into the reaction mechanisms involving 2-Hexyloctahydro-1H-isoindole, such as its synthesis or degradation pathways, have been published. Therefore, a discussion of its reactivity based on theoretical calculations is not possible at this time.

Reactivity and Derivatization Strategies for 2 Hexyloctahydro 1h Isoindole

Functional Group Interconversions on the Saturated Isoindole Core

The octahydro-1H-isoindole nucleus, being a saturated bicyclic amine, is susceptible to a range of functional group interconversions. These reactions can be strategically employed to introduce new functionalities and modulate the physicochemical properties of the molecule.

The oxidation of the nitrogen atom in 2-Hexyloctahydro-1H-isoindole can lead to the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). chim.it The resulting N-oxide can serve as a versatile intermediate for further functionalization. For instance, it can undergo Cope elimination or be used in researchgate.netresearchgate.net-sigmatropic rearrangements.

Stereoselective reduction of functional groups that might be present on the carbocyclic ring of a precursor to 2-Hexyloctahydro-1H-isoindole is a critical aspect of its synthesis and derivatization. For example, the catalytic hydrogenation of an unsaturated isoindole precursor using catalysts like rhodium on carbon can lead to the saturated octahydroisoindole (B159102) core with specific stereochemistry. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, affording predominantly cis- or trans-fused ring systems. The stereoselective synthesis of related octahydroindole-2-phosphonic acids highlights the importance of controlling stereochemistry during synthetic transformations. chemistryviews.org

Table 1: Illustrative Stereoselective Reactions on the Isoindole Core

| Reaction | Reagents and Conditions | Product Type | Potential Stereochemical Outcome |

| N-Oxidation | H₂O₂ or mCPBA | N-oxide | Creation of a chiral center at nitrogen |

| Catalytic Hydrogenation | H₂, Rh/C, CH₃OH/AcOH | Saturated isoindole | Control of cis/trans ring fusion |

| Diastereoselective Addition | Trimethyl phosphite (B83602) to N-acyliminium ion | Phosphonic acid derivative | High diastereoselectivity |

Note: This table presents generalized reactions applicable to the octahydroisoindole scaffold based on available literature for related compounds.

The nitrogen atom of 2-Hexyloctahydro-1H-isoindole is the primary site for electrophilic attack. Reactions with alkyl halides, acyl chlorides, or other electrophiles can readily occur at the nitrogen, leading to the formation of quaternary ammonium (B1175870) salts or N-acylated derivatives. byjus.com

Electrophilic substitution on the carbocyclic portion of the saturated isoindole ring is generally challenging due to the lack of activation. youtube.comorganicchemistrytutor.comnumberanalytics.com However, strategic introduction of activating groups or the use of powerful electrophiles under forcing conditions could potentially lead to substitution.

Nucleophilic substitution reactions on the isoindole core are uncommon unless a suitable leaving group is present on the carbocyclic framework. researchgate.netresearchgate.net If a precursor to 2-Hexyloctahydro-1H-isoindole contains a leaving group, such as a halide or a tosylate, it could be displaced by a variety of nucleophiles to introduce new functional groups. The stereochemistry of such reactions would be governed by the typical principles of nucleophilic substitution on cycloalkane systems (e.g., SN2 inversion).

Chemical Modifications of the N-Hexyl Substituent

The N-hexyl group provides a handle for a variety of chemical modifications, allowing for the diversification of the parent molecule.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for the functionalization of the N-hexyl chain. numberanalytics.comnih.govspringernature.comumn.edu Catalysts based on palladium, rhodium, or ruthenium can selectively activate C-H bonds at various positions along the hexyl chain, enabling the introduction of new carbon-carbon bonds. youtube.com For example, a directed C-H activation approach, where the isoindole nitrogen acts as a directing group, could facilitate functionalization at a specific carbon of the hexyl group.

Table 2: Potential C-C Bond Forming Reactions on the N-Hexyl Group

| Reaction Type | Catalyst/Reagents | Potential Product |

| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-X | N-(Arylhexyl)octahydro-1H-isoindole |

| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkyne | N-(Alkenylhexyl)octahydro-1H-isoindole |

| C-H Alkylation | Ru(II) catalyst, Alkyl borane | N-(Branched alkyl)octahydro-1H-isoindole |

Note: This table illustrates potential applications of C-H activation methodologies to the N-hexyl substituent.

The N-hexyl substituent can also be functionalized with various heteroatoms. wikipedia.org For instance, oxidative dehydrogenation of N-heteroaromatic alkyl groups has been demonstrated, suggesting that under specific conditions, the hexyl group could be oxidized to introduce carbonyl or hydroxyl functionalities. nih.govnih.gov Radical halogenation could introduce a halide at various positions on the hexyl chain, which can then serve as a handle for further nucleophilic substitutions. wikipedia.org

The terminal methyl group of the hexyl chain could also be a site for functionalization, potentially through radical-mediated processes or specific enzymatic reactions, leading to a variety of terminally functionalized derivatives.

Ring-Opening, Ring-Contraction, and Ring-Expansion Reactions of the Octahydro-1H-isoindole System

The bicyclic nature of the octahydro-1H-isoindole system allows for a range of skeletal rearrangements, including ring-opening, ring-contraction, and ring-expansion reactions. These transformations can lead to the formation of novel and structurally diverse molecular scaffolds.

Ring-opening reactions of bicyclic amines can be achieved under various conditions. researchgate.net For instance, treatment of N-alkylated bicyclic amines with certain reagents can lead to the cleavage of a C-N bond, resulting in a monocyclic amine with a functionalized side chain. nih.gov The regioselectivity of the ring opening would depend on the specific reagents and the stereochemistry of the starting material.

Ring-expansion reactions of bicyclic systems containing a nitrogen atom have been reported and can be a powerful tool for the synthesis of medium-sized rings. researchgate.netnuph.edu.ua For example, a tandem copper-catalyzed C-N bond formation followed by a ring-expansion process has been used to synthesize medium-ring nitrogen heterocycles. nuph.edu.ua Such a strategy, if applied to a suitable precursor, could potentially transform the octahydro-1H-isoindole skeleton into a larger bicyclic or a monocyclic system. researchgate.netnih.gov

Ring-contraction reactions are also known for certain heterocyclic systems, often proceeding through rearrangements like the Favorskii rearrangement for α-haloketones, though this would require prior functionalization of the isoindole core. encyclopedia.pub

Applications in Multicomponent Reactions and Cascade Processes

A thorough review of scientific literature and chemical databases reveals a significant gap in documented applications of 2-Hexyloctahydro-1H-isoindole in the realms of multicomponent reactions (MCRs) and cascade processes. While the broader class of heterocyclic compounds, including various isoindole and isoindoline (B1297411) derivatives, is extensively utilized in these elegant and efficient synthetic strategies, specific research detailing the participation of 2-Hexyloctahydro-1H-isoindole is not publicly available.

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, and cascade reactions, characterized by a sequence of intramolecular transformations, are powerful tools in modern organic synthesis. mdpi.com They offer advantages in terms of atom economy, reduced waste, and the rapid generation of molecular complexity. nih.gov The utility of a particular scaffold in such reactions is contingent on its inherent reactivity and the strategic placement of functional groups that can engage in sequential bond-forming events.

For instance, related isoindoline cores are found in a variety of clinically significant drugs and are often synthesized using advanced chemical methodologies. mdpi.com The isoindole skeleton, in its various oxidized and reduced forms, is a recurring motif in natural products, and its synthesis has been the subject of intensive research. beilstein-journals.org Furthermore, derivatives such as N-substituted isoindoline-1,3-diones have been synthesized and investigated for their biological activities. mdpi.comnih.gov

However, the specific substitution pattern of a hexyl group on the nitrogen atom of the octahydro-1H-isoindole ring system in 2-Hexyloctahydro-1H-isoindole does not appear in published studies focusing on MCRs or cascade reactions. The existing literature on cascade reactions tends to focus on other heterocyclic systems or different activating groups. nih.govresearchgate.net Similarly, while the Groebke-Blackburn-Bienaymé reaction is a notable example of a multicomponent reaction involving aminoazines, it does not feature substrates of the 2-Hexyloctahydro-1H-isoindole type. csic.es

The absence of 2-Hexyloctahydro-1H-isoindole in this context within the surveyed scientific literature prevents the compilation of detailed research findings or the generation of data tables illustrating its role in multicomponent and cascade reactions. Further empirical research would be required to explore and establish the potential reactivity and applications of this specific compound in these sophisticated synthetic strategies.

Strategic Applications of 2 Hexyloctahydro 1h Isoindole in Advanced Chemical Synthesis

Role as a Privileged Chiral Scaffold in Asymmetric Synthesis

The octahydro-1H-isoindole framework can be rendered chiral, making it a privileged scaffold for asymmetric synthesis. When used as a chiral auxiliary, the inherent stereochemistry of the isoindole ring can effectively control the stereochemical outcome of a wide range of chemical transformations. This is achieved by temporarily attaching the chiral isoindole unit to a prochiral substrate, which then directs the approach of reagents to one of the two faces of the substrate, leading to the formation of a single or predominant stereoisomer.

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. uci.edu Chiral phase transfer catalysis, for instance, has been successfully employed in the asymmetric synthesis of 3,3-disubstituted isoindolinones. nih.gov In these systems, chiral ammonium (B1175870) salts derived from structures like 1,2-diaminocyclohexane can form a chiral ion pair with the substrate, effectively inducing enantioselectivity in the cyclization step. nih.gov While this example highlights the utility of the related isoindolinone core, the principles are directly applicable to the development of chiral catalysts based on the 2-Hexyloctahydro-1H-isoindole scaffold for a variety of asymmetric reactions.

The effectiveness of a chiral auxiliary is determined by several factors, including its ease of synthesis, its ability to direct stereoselective reactions with high efficiency, and the facility of its removal from the product without racemization. The 2-Hexyloctahydro-1H-isoindole scaffold, with its conformationally rigid bicyclic structure, provides a well-defined chiral environment that can lead to high levels of stereocontrol in reactions such as alkylations, aldol (B89426) additions, and cycloadditions.

| Asymmetric Transformation | Role of Chiral Scaffold | Potential Outcome |

| Alkylation | Directs the approach of an electrophile to a prochiral enolate. | Enantiomerically enriched α-substituted carbonyl compounds. |

| Aldol Reaction | Controls the facial selectivity of the enolate addition to an aldehyde. | Diastereo- and enantiomerically pure β-hydroxy carbonyl compounds. |

| Diels-Alder Reaction | Influences the endo/exo selectivity and the facial selectivity of the dienophile approach. | Chiral cyclic and bicyclic adducts. |

| Michael Addition | Governs the stereoselective addition of a nucleophile to an α,β-unsaturated system. | Enantiomerically enriched 1,5-dicarbonyl compounds or their analogues. |

Development of Novel Molecular Building Blocks for Complex Architectures

The 2-Hexyloctahydro-1H-isoindole scaffold serves as a versatile starting point for the development of novel molecular building blocks. Its saturated heterocyclic structure is a common feature in many biologically active compounds and natural products, making it an attractive core for medicinal chemistry and drug discovery programs. nih.govresearchgate.net The secondary amine of the octahydro-1H-isoindole allows for the straightforward introduction of a wide variety of substituents, such as the hexyl group in the title compound, which can be used to modulate properties like lipophilicity and solubility.

Furthermore, the carbon skeleton of the isoindole ring can be functionalized to introduce additional points of diversity. The commercial availability of octahydro-1H-isoindole and its analogues facilitates their use as starting materials in synthetic campaigns. sigmaaldrich.combldpharm.com These building blocks can be elaborated through various chemical transformations to create more complex and highly functionalized molecules.

The synthesis of saturated N-heterocycles often requires multi-step procedures; however, cascade reactions are being developed to improve efficiency. researchgate.net For example, a one-pot protocol for the synthesis of octahydroindoles has been developed through a catalytic hydrogenation cascade. researchgate.net Such advancements in synthetic methodology further enhance the accessibility and utility of the octahydro-1H-isoindole scaffold as a foundational building block.

| Functionalization Strategy | Resulting Building Block | Potential Application |

| N-Alkylation/Arylation | N-Substituted octahydro-1H-isoindoles | Modulation of physicochemical properties, introduction of pharmacophores. |

| C-H Functionalization | C-Substituted octahydro-1H-isoindoles | Introduction of new vectors for further chemical elaboration. |

| Ring-Opening/Rearrangement | Novel bicyclic or monocyclic amine derivatives | Access to new chemical space and diverse molecular scaffolds. |

| Functional Group Interconversion | Introduction of aldehydes, carboxylic acids, etc. | Precursors for peptide synthesis, cross-coupling reactions, or multicomponent reactions. |

Precursors for Complex Molecule Synthesis and Structural Mimicry

The structural rigidity and defined stereochemistry of the octahydro-1H-isoindole core make it an excellent precursor for the synthesis of complex molecules, including natural products and their analogues. Alkaloids, a diverse group of naturally occurring compounds with a wide range of biological activities, often contain saturated N-heterocyclic motifs. nih.govnih.gov The octahydro-1H-isoindole scaffold can serve as a key intermediate in the total synthesis of such complex alkaloids or can be used to create simplified analogues that retain the biological activity of the parent natural product.

The concept of structural mimicry involves designing molecules that imitate the three-dimensional shape and pharmacophoric features of a biologically active compound. The 2-Hexyloctahydro-1H-isoindole scaffold can be employed to mimic portions of larger, more complex natural products, potentially leading to the discovery of new therapeutic agents with improved properties, such as enhanced stability or better oral bioavailability.

For instance, the synthesis of various alkaloid classes often involves the formation of polycyclic nitrogen-containing frameworks. nih.gov The pre-formed bicyclic structure of octahydro-1H-isoindole can significantly simplify the synthetic route to these complex targets. By strategically functionalizing the isoindole ring, chemists can append the necessary side chains and ring systems to construct the desired natural product or its analogue.

Integration into Supramolecular Chemistry and Advanced Materials Design

In the realm of materials science, the incorporation of the 2-Hexyloctahydro-1H-isoindole scaffold into polymers can impart unique properties to the resulting materials. The synthesis of functional monomers is a key step in creating polymers with specific characteristics. nih.gov By derivatizing 2-Hexyloctahydro-1H-isoindole into a polymerizable monomer, it can be incorporated into polymer chains, potentially influencing properties such as thermal stability, mechanical strength, and surface characteristics.

The development of functional materials from such building blocks opens up possibilities for applications in various fields, including catalysis, separation science, and biomedical engineering. The ability to control the three-dimensional structure at the molecular level through the use of well-defined scaffolds like 2-Hexyloctahydro-1H-isoindole is crucial for the bottom-up design of advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.